molecular formula C36H52N8O7S B1295234 substance P (6-11) CAS No. 51165-07-2

substance P (6-11)

Cat. No. B1295234
CAS RN: 51165-07-2
M. Wt: 740.9 g/mol
InChI Key: JRJICHIAKDIPMB-ZIUUJSQJSA-N
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Description

Substance P (6-11) is the C-terminal hexapeptideamide of Substance P . It binds to the NK-1 tachykinin receptor . This substance shows depolarization of motoneurons and a hypotensive effect .


Synthesis Analysis

Substance P is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .


Molecular Structure Analysis

The molecular structure of Substance P (6-11) is C36H52N8O7S .


Chemical Reactions Analysis

[D-Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) is a novel class of anti-cancer agent that inhibits small cell lung cancer (SCLC) cell growth in vitro and in vivo .

Scientific Research Applications

Pedagogical Content Knowledge in Chemistry

Research into pedagogical content knowledge (PCK) in chemistry, including the teaching of fundamental concepts such as 'amount of substance', provides valuable insights. This research helps in understanding how university professors structure their knowledge and teaching methods for such topics (Padilla et al., 2008).

Substance-Based Bibliometrics in Research

Substance-based bibliometrics utilizes counts of substances in scientific literature to assess and clarify information in chemical sciences. This concept connects substances indexed to specific bioactivity or target indicators, assisting in assessing the relevance of substances and generating new ideas for drug design and discovery (Tomaszewski, 2019).

Localization in the Central Nervous System

Substance P, including its variants, has been localized in the central nervous system and primary sensory neurons. This research provides morphological support for its role as a transmitter or modulator in the nervous system (Hokfelt et al., 1975).

Role in Pharmacological Studies

Substance P has played a significant role in pharmacological studies, contributing to the discovery and identification of various pharmacologically active substances. Its study in vivo and on isolated smooth muscle has been crucial in differentiating various compounds (Moncada, 1982).

Substance Databases in Scientific Research

PubChem, a public repository for chemical substances and their biological activities, represents a significant resource in scientific research. It includes information on a wide range of substances, including Substance P variants, and provides a comprehensive overview of their biological activity data (Kim et al., 2015).

Neuromuscular Junction and Calcium Dependency

Studies on the calcium-dependent presynaptic action of substance P at the frog neuromuscular junction have highlighted its potent presynaptic effect on transmission. This research provides insights into the excitatory and inhibitory effects of substance P on neuronal activity (Steinacker, 1977).

Immunomodulation by Substance P

Substance P plays a major role in modulating inflammatory and immune responses. Its effects on lymphocytes and macrophages, mediated by specific high-affinity receptors, contribute significantly to understanding the pathophysiology of diseases like rheumatoid arthritis (McGillis et al., 1990).

Future Directions

Substance P (6-11) is entering phase II clinical investigation for the treatment of small-cell lung cancer (SCLC) . It has also been suggested that Substance P (6-11) may have potential for treating COVID-19 .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJICHIAKDIPMB-ZIUUJSQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199187
Record name Substance P (6-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

substance P (6-11)

CAS RN

51165-07-2
Record name Substance P (6-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (6-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
504
Citations
Y Torrens, M Saffroy, J Glowinski, JC Beaujouan - Neuropeptides, 1997 - Elsevier
The rat urinary bladder possesses NK 1 , NK 2 (but not NK 3 ) and ‘septide-sensitive’ tachykinin receptors coupled to a phospholipase C. The present study performed with SR48968 (…
Number of citations: 18 www.sciencedirect.com
AC MacKinnon, RA Armstrong, CM Waters… - British journal of …, 1999 - nature.com
[Arg 6, D-Trp 7, 9, N me Phe 8]-substance P (6–11)(antagonist G) is a novel class of anti-cancer agent that inhibits small-cell lung cancer (SCLC) cell growth in vitro and in vivo and is …
Number of citations: 37 www.nature.com
M Tallon, D Ron, D Halle, P Amodeo… - Biopolymers …, 1993 - Wiley Online Library
A highly potent and selective agonist to the tachykinin NK‐3 receptor, [pGlu 6 , N‐MePhe 8 , Aib 9 ] substance P (6–11) (I), was synthesized via the solid phase method. The ED 50 of I …
Number of citations: 25 onlinelibrary.wiley.com
S Khan, J Sandhu, R Whelpton, AT Michael-Titus - Neuropeptides, 1998 - Elsevier
Accumulating evidence shows that N- and C-terminal substance P fragments have significant biological activity. Substance P(1–9) and substance P(6–11) have been reported to be …
Number of citations: 22 www.sciencedirect.com
CM Waters, AC MacKinnon, J Cummings… - British journal of …, 2003 - nature.com
[Arg 6, D-Trp 7, 9, N me Phe 8]-substance P (6–11)(SP-G) is a novel anticancer agent that has recently completed phase I clinical trials. SP-G inhibits mitogenic neuropeptide signal …
Number of citations: 23 www.nature.com
S Khan, N Brooks, R Whelpton… - European journal of …, 1995 - Elsevier
The effects of substance P, substance P-(1–7) and substance P-(5–11) on endogenous dopamine outflow in rat striatal slices were investigated. The dose-response curves (0.01 nM to …
Number of citations: 30 www.sciencedirect.com
AC MacKinnon, U Tufail‐Hanif… - British journal of …, 2009 - Wiley Online Library
Background and purpose: The anti‐cancer agent [Arg 6 , D‐Trp 7,9 , N me Phe 8 ]‐substance P (6‐11) (SP‐G) modulates gastrin releasing peptide (GRP) and arginine vasopressin …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
AC MacKinnon, C Waters, I Rahman, N Harani… - British journal of …, 2000 - nature.com
[Arg 6, D-Trp 7, 9, N me Phe 8]-substance P (6–11)(antagonist G) inhibits small cell lung cancer (SCLC) growth and is entering Phase II clinical investigation for the treatment of SCLC. …
Number of citations: 19 www.nature.com
T Sakurada, K Katsumata, Y Manome, K Tan-No… - European journal of …, 1993 - Elsevier
The antinociceptive effect of substance P- and substance P-(6–11) analogues containing D-histidine (D-His) in position 9 was examined in mice in the formalin and capsaicin tests. [D-…
Number of citations: 28 www.sciencedirect.com
J Cummings, A MacLellan, SP Langdon… - Journal of pharmaceutical …, 1994 - Elsevier
The substance P (SP) analogues [D-Arg 1 , D-Phe 5 , D-Trp 7,9 , Leu 11 ]-SP and [Arg 6 , D-Trp 7,9 , MePhe 8 ]-SP (6–11) (antagonists D and G, respectively) are under consideration …
Number of citations: 19 www.sciencedirect.com

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